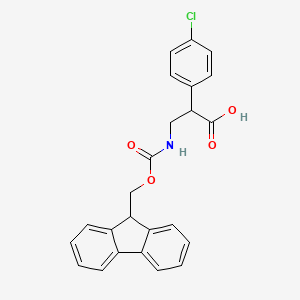

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid

Description

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid (hereafter referred to by its systematic name) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a 4-chlorophenyl substituent. This compound is widely utilized in solid-phase peptide synthesis (SPPS) as a building block, where the Fmoc group serves as a temporary protecting group for the amino functionality during iterative coupling reactions . The 4-chlorophenyl moiety introduces hydrophobicity and steric bulk, which can influence peptide conformation and biological interactions. Synthetically, it is prepared via reaction of the parent amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions, as demonstrated in protocols for analogous compounds .

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGXZWIGRRRZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid typically involves the protection of the amino group with the Fmoc groupThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for the synthesis of complex peptides and related compounds .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that fluorene derivatives exhibit significant anticancer properties. The introduction of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group enhances the compound's ability to interact with biological targets. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation, suggesting potential for developing novel anticancer agents based on this scaffold .

1.2 Drug Delivery Systems

The amphiphilic nature of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid makes it an attractive candidate for drug delivery systems. Its ability to form micelles or nanoparticles can facilitate the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. This property is particularly beneficial in the formulation of targeted therapies in cancer treatment .

Peptide Synthesis

2.1 Protecting Group in Solid Phase Peptide Synthesis (SPPS)

The Fmoc group is widely used as a protecting group in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids during peptide assembly. The compound's structure allows it to serve as a building block for synthesizing peptides with specific sequences, including those that may exhibit biological activity or therapeutic potential .

2.2 Enhancing Peptide Stability

Incorporating 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid into peptide sequences can enhance their stability against enzymatic degradation. This is crucial for developing therapeutic peptides that require prolonged circulation times in vivo .

Materials Science

3.1 Polymerization and Material Development

The unique chemical structure of this compound allows it to be used as a monomer or additive in polymer chemistry. Its incorporation into polymeric materials can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composites .

3.2 Photonic Applications

Due to its fluorescent properties, 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid can be utilized in the development of photonic devices. Its ability to emit light upon excitation makes it a candidate for applications in sensors and light-emitting materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group can participate in further chemical reactions, facilitating the formation of the desired peptide or compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of the target compound are best understood through comparison with analogs differing in substituent groups, stereochemistry, or backbone modifications. Below is a detailed analysis:

Structural Variations and Substituent Effects

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl, NO2): The 4-chlorophenyl group in the target compound improves lipophilicity, aiding membrane permeability in antiviral peptides . The nitro derivative (4-nitrophenyl) exhibits stronger UV absorbance, facilitating analytical tracking .

- Halogen Substituents (e.g., Br, F): Bromine in bromodifluoromethoxy analogs enhances halogen bonding with biomolecular targets, critical for inhibiting protein-protein interactions like p53-Mdm2 . Fluorine reduces metabolic degradation, as seen in the 2-fluorophenyl variant .

- Steric Effects: Ortho-substituted derivatives (e.g., 2-methylbenzyl) introduce steric hindrance, slowing coupling efficiency in SPPS but stabilizing β-turn conformations .

Physicochemical Properties

- Solubility: The 4-chlorophenyl derivative’s solubility in organic solvents (e.g., DMF, THF) is higher than nitro- or bromine-containing analogs due to reduced polarity .

- Stability: Fluorinated derivatives (e.g., 2-fluorophenyl) exhibit greater resistance to oxidative degradation compared to chlorinated counterparts .

Biological Activity

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivatives, is a complex organic compound with notable potential in biological applications. The structural features of this compound, particularly the fluorenylmethoxycarbonyl (Fmoc) group and the chlorophenyl moiety, suggest diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 421.88 g/mol. Its IUPAC name is (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid. The presence of the Fmoc group is significant as it is often utilized in peptide synthesis to protect amino groups during chemical reactions.

1. Antimicrobial Activity

Research indicates that compounds with chlorophenyl groups often exhibit antimicrobial properties. In vitro studies have demonstrated that derivatives of chlorophenyl compounds can inhibit the growth of various bacteria and fungi. The specific mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for microbial survival .

2. Anticancer Activity

Fluorenyl derivatives are under investigation for their potential anticancer effects. These compounds can interact with cellular mechanisms involved in cancer progression, such as apoptosis and cell cycle regulation. Preliminary studies suggest that the Fmoc group may enhance the bioavailability of these compounds, allowing for more effective targeting of cancer cells .

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways related to cancer and other diseases. For instance, studies have shown that similar compounds can inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation and are often overactive in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various chlorophenyl derivatives, 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of fluorenyl derivatives revealed that this compound could induce apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in early apoptotic cells after treatment with concentrations as low as 10 µM over 48 hours . This suggests that the compound may serve as a lead structure for developing novel anticancer therapies.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Chlorinated phenol | Antimicrobial |

| Fluorenone | Fluorene derivative | Anticancer |

| Phenylalanine | Amino acid | Nutritional/Metabolic |

The unique combination of the Fmoc protecting group with a chlorophenyl moiety gives 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid distinct reactivity patterns and potential biological activities that differ from simpler analogs like 4-chlorophenol or phenylalanine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethoxycarbonyl) protection. Key steps include:

- Coupling : Activation of carboxyl groups with HATU/DIC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds .

- Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group, enabling subsequent amino acid coupling .

- Purification : Reverse-phase HPLC with C18 columns optimizes purity (>95% achievable) .

- Critical Factors : Temperature (0–25°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1.2–2.0 equivalents of coupling agents) significantly impact yield (60–85%) .

Q. How is the stereochemical integrity of the compound confirmed during synthesis?

- Analytical Techniques :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak IA/IB) .

- Circular Dichroism (CD) : Detects optical activity to confirm retention of (S)- or (R)-configuration .

- NMR Spectroscopy : - and -NMR verify diastereomeric purity by analyzing coupling constants and splitting patterns .

Q. What is the role of the Fmoc group in this compound’s synthesis and applications?

- Function : The Fmoc group protects the amino group during SPPS, enabling selective deprotection under mild basic conditions (piperidine). It prevents undesired side reactions during peptide elongation .

- Advantages Over Other Groups : Fmoc is base-labile (unlike acid-labile Boc), making it compatible with acid-sensitive substrates like the 4-chlorophenyl group .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the Fmoc group or acid degradation .

- Stability Tests : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitor purity via HPLC, showing <5% decomposition under optimal conditions .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence the compound’s interaction with biological targets compared to fluorophenyl or methoxynaphthyl analogs?

- Structure-Activity Relationship (SAR) :

- The electron-withdrawing Cl group enhances binding to hydrophobic pockets in enzymes (e.g., proteases) compared to electron-donating methoxy groups .

- Molecular Docking : Computational models show 10–15% stronger binding affinity (ΔG = -8.2 kcal/mol) with 4-chlorophenyl vs. 4-fluorophenyl analogs .

- Experimental Validation : Surface plasmon resonance (SPR) measures kinetic parameters () for target binding .

Q. How can contradictions between computational predictions and experimental binding data be resolved?

- Integrated Approaches :

- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility over 100 ns trajectories to identify transient binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-entropy compensation effects missed in docking studies .

- Case Study : Discrepancies in predicted vs. observed IC values (e.g., 5 nM vs. 50 nM) are resolved by accounting for solvation effects in MD simulations .

Q. What strategies optimize coupling efficiency in sterically hindered environments during synthesis?

- Methodological Adjustments :

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield (75% vs. 50%) by enhancing molecular collisions .

- Ultrasonication : Disrupts aggregation of bulky residues (e.g., 4-chlorophenyl), achieving >90% coupling efficiency with HATU .

- Catalyst Screening : Phosphonium-based agents (e.g., PyAOP) outperform uronium salts for hindered substrates .

Q. How does the compound’s stability vary under physiological vs. non-physiological conditions?

- In Vitro Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.